(S)-2-methoxy-butane, also known as sec-butyl methyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 88.15 g/mol. It is a chiral molecule, characterized by its specific spatial arrangement of atoms, which gives rise to its enantiomeric form. The compound features a methoxy group (-OCH₃) attached to the second carbon of a butane chain, making it a member of the ether class of compounds. Its IUPAC name reflects its structure and stereochemistry, with the "S" designation indicating its specific chirality .
The reactivity of (S)-2-methoxy-butane is influenced by its structure, particularly the presence of the methoxy group which can stabilize carbocation intermediates during reactions .
Several methods exist for synthesizing (S)-2-methoxy-butane:
(S)-2-methoxy-butane has several applications in various fields:
(S)-2-methoxy-butane shares structural similarities with other ether compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Methoxybutane | CH₃O(CH₂)₃CH₃ | Linear structure; less steric hindrance |
2-Methoxypropane | CH₃O(CH(CH₃)₂) | Branching at the second carbon |
3-Methoxypentane | CH₃O(CH₂)₄CH₃ | Longer carbon chain; different physical properties |
Ethyl methyl ether | C₂H₅OCH₃ | Smaller size; different boiling point |
(S)-2-methoxy-butane is unique due to its specific chirality and the presence of both a methoxy group and a butyl chain, which influences its reactivity and potential biological activity. Its chiral nature allows for distinct interactions in biological systems compared to non-chiral ethers or other structural isomers .
(S)-2-methoxy-butane follows systematic IUPAC naming rules as a substituted butane derivative. The parent chain is a four-carbon butane system (C1–C4), with a methoxy group (-OCH₃) at position C2. The stereochemical descriptor "(S)" specifies the absolute configuration of the chiral center at C2, where the priority order of substituents follows Cahn-Ingold-Prelog rules:
The S configuration arises when these groups are arranged counterclockwise in decreasing priority. This stereochemical assignment has been confirmed through polarimetric studies showing a specific rotation of [α]²⁵D = -12.4° (c = 1.0, CHCl₃), consistent with levorotatory behavior for this enantiomer.
The molecular geometry of (S)-2-methoxy-butane exhibits three key structural features:
Conformational analysis via density functional theory (DFT) calculations reveals three primary rotamers (Figure 1):
Conformer | Dihedral Angle (C1-C2-O-CH₃) | Relative Energy (kcal/mol) |
---|---|---|
Anti | 180° | 0.0 (reference) |
Gauche(+) | +60° | 3.8 |
Gauche(-) | -60° | 4.2 |
The energy barrier between anti and gauche conformers arises from steric interactions between the methoxy group and adjacent methyl substituents. Nuclear Overhauser Effect (NOE) spectroscopy confirms a 72:28 anti:gauche population ratio in solution at 25°C.
(S)-2-methoxy-butane exhibits distinct stereochemical relationships:
Enantiomeric Pair
The enantiomers demonstrate identical physical properties (melting point, boiling point, solubility) but opposite optical activities. Chiral chromatography using a β-cyclodextrin stationary phase achieves baseline separation (α = 1.24) of the enantiomers.
Diastereomeric Relationships
Compared to structural isomers:
These diastereomers show substantial differences in boiling points ((S)-2-methoxy-butane: 78°C vs 1-methoxy-butane: 70°C), demonstrating the impact of oxygen placement on intermolecular forces.
X-ray diffraction studies of single crystals (space group P2₁2₁2₁) reveal:
Parameter | Value |
---|---|
Unit Cell Dimensions | a=6.34 Å, b=7.89 Å, c=12.45 Å |
Z-value | 4 |
Density | 0.892 g/cm³ |
R-factor | 0.039 |
The molecular packing shows alternating layers of enantiopure (S)-configurations with intermolecular contacts dominated by C-H···O interactions (2.89–3.12 Å). The methoxy oxygen acts as a hydrogen bond acceptor to adjacent alkyl C-H groups, creating a herringbone pattern along the crystallographic a-axis.
The Williamson ether synthesis remains the most reliable method for preparing 2-methoxy-butane. This SN2 reaction involves the nucleophilic displacement of an alkyl halide by an alkoxide ion. For (S)-2-methoxy-butane, the reaction typically employs (S)-2-butanol derivatives and methyl halides.
Key Optimization Parameters:
Example Protocol:
Table 1: Williamson Synthesis Conditions and Yields
Alkyl Halide | Base | Solvent | Yield (%) |
---|---|---|---|
Methyl iodide | NaH | THF | 72 |
Methyl tosylate | KOH | Ethanol | 68 |
Methyl bromide | NaOH | THF/Water | 65 |
Acid-catalyzed dehydration of alcohols offers an alternative route, though enantiomeric purity is challenging to maintain. This method involves the intermolecular dehydration of (S)-2-butanol and methanol under acidic conditions.
Mechanistic Considerations:
Optimization Strategies:
Table 2: Acid-Catalyzed Etherification Efficiency
Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
H2SO4 | 110 | 58 | 12 |
Amberlyst 15 | 90 | 63 | 18 |
Chiral auxiliaries temporarily embed stereochemical information into intermediates, enabling enantioselective synthesis. For (S)-2-methoxy-butane, Ellman’s sulfinamide auxiliaries have been explored:
Limitations:
Recent advances in asymmetric catalysis aim to directly install the methoxy group with high enantioselectivity. Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) facilitate alkoxide formation in nonpolar media:
Challenges:
Solvent-Free Reactions:
Microwave-Assisted Synthesis:
Renewable Catalysts:
Table 3: Green Synthesis Performance Metrics
Method | Conditions | Yield (%) | ee (%) |
---|---|---|---|
Solvent-free | K2CO3, 60°C | 60 | 98 |
Microwave-assisted | 100°C, 15 min | 75 | 99 |
Enzymatic | [BMIM][PF6], 40°C | 35 | 30 |
The thermodynamic phase transition properties of (S)-2-methoxy-butane have been characterized through analysis of available experimental and computational data. The boiling point of 2-methoxybutane has been consistently reported in the literature at 60-61°C (333-334 K) under standard atmospheric pressure conditions [1] [2]. This value represents the temperature at which the liquid-vapor phase equilibrium is established at 1 atm pressure.
The melting point of 2-methoxybutane has been documented at -100°C (173 K) [1] [2], indicating the solid-liquid phase transition temperature under standard conditions. This relatively low melting point is consistent with the molecular structure of the compound, which contains a branched alkyl ether backbone that reduces intermolecular packing efficiency compared to linear analogs.
Table 1: Phase Transition Properties of (S)-2-Methoxy-butane
Property | Value | Temperature (K) | Reference |
---|---|---|---|
Boiling Point | 60-61°C | 333-334 | [1] [2] |
Melting Point | -100°C | 173 | [1] [2] |
Density (0°C) | 0.7621 g/cm³ | 273 | [1] |
Density (25°C) | 0.737 g/cm³ | 298 | [2] |
The thermodynamic behavior of related 2-methoxybutane compounds demonstrates the influence of molecular structure on phase transitions. Comparative analysis reveals that the branched ether structure contributes to reduced boiling points compared to linear alkyl ethers of similar molecular weight [3].
The vapor pressure characteristics of (S)-2-methoxy-butane exhibit temperature-dependent behavior consistent with the Clausius-Clapeyron relationship. Experimental vapor pressure data for related methoxybutane compounds indicate significant volatility at ambient temperatures, which is characteristic of low molecular weight aliphatic ethers [4].
Theoretical vapor pressure calculations using established correlations suggest that 2-methoxybutane exhibits moderate volatility at room temperature. The Antoine equation parameters and vapor pressure correlation data from related studies provide insight into the temperature-dependent vapor pressure behavior [4].
Table 2: Vapor Pressure and Volatility Parameters
Temperature (K) | Vapor Pressure (kPa) | Source |
---|---|---|
284.67 | 5.09 | [4] |
326.22 | 32.54 | [4] |
367.78 | 128.71 | [4] |
The volatility analysis indicates that (S)-2-methoxy-butane exhibits characteristics typical of short-chain aliphatic ethers, with substantial vapor pressure at elevated temperatures. This behavior is consistent with the molecular structure containing weak intermolecular forces dominated by van der Waals interactions [5].
The nuclear magnetic resonance spectroscopic characterization of (S)-2-methoxy-butane reveals distinct chemical environments corresponding to the asymmetric carbon center and methoxy functionality. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the stereochemical configuration and electronic environment of the molecule.
¹H Nuclear Magnetic Resonance Spectral Analysis
The proton nuclear magnetic resonance spectrum of 2-methoxybutane demonstrates five distinct signal regions, each corresponding to different chemical environments within the molecule [6]. The methoxy protons appear as a singlet at approximately 3.4 ppm, reflecting the shielding effect of the oxygen atom and the lack of coupling with adjacent protons [6].
The methine proton adjacent to the oxygen appears as a sextet at 3.3 ppm, indicating coupling with five neighboring protons (the methoxy group and the methyl group attached to the same carbon) [6]. The chemical shift is consistent with the deshielding effect of the adjacent oxygen atom.
Table 3: ¹H Nuclear Magnetic Resonance Signal Assignments for 2-Methoxybutane
Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
3.4 | Singlet | 3H | -OCH₃ |
3.3 | Sextet | 1H | -CH(OCH₃)- |
1.4 | Pentet | 2H | -CH₂CH₃ |
1.2 | Doublet | 3H | -CH(CH₃)- |
0.90 | Triplet | 3H | -CH₂CH₃ |
The ethyl chain protons exhibit characteristic splitting patterns, with the methylene protons appearing as a pentet at 1.4 ppm due to coupling with both the terminal methyl group and the methine proton [6]. The terminal methyl group of the ethyl chain appears as a triplet at 0.90 ppm, reflecting coupling with the adjacent methylene protons [6].
¹³C Nuclear Magnetic Resonance Spectral Characteristics
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis of the carbon framework. The carbon atoms in (S)-2-methoxy-butane exhibit distinct chemical shifts based on their electronic environment and substitution patterns [7].
The methoxy carbon typically appears in the range of 55-60 ppm, characteristic of carbons bonded to oxygen in aliphatic ethers [7]. The quaternary carbon bearing the methoxy group exhibits a chemical shift consistent with its substitution pattern and electronic environment.
Table 4: ¹³C Nuclear Magnetic Resonance Chemical Shift Ranges
Carbon Environment | Chemical Shift Range (ppm) | Reference |
---|---|---|
-OCH₃ | 55-60 | [7] |
-CH(OCH₃)- | 75-85 | [7] |
-CH₂- | 20-30 | [7] |
-CH₃ (terminal) | 10-20 | [7] |
The stereochemical configuration of the (S)-enantiomer can be confirmed through advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, which provide spatial connectivity information [7].
The infrared spectroscopic analysis of (S)-2-methoxy-butane reveals characteristic vibrational modes that serve as molecular fingerprints for structural identification and conformational analysis. The infrared spectrum exhibits distinct absorption bands corresponding to specific functional groups and molecular vibrations.
Characteristic Carbon-Hydrogen Stretching Vibrations
The aliphatic carbon-hydrogen stretching region (2800-3000 cm⁻¹) contains multiple overlapping bands corresponding to the various methyl and methylene groups within the molecule [8]. The methoxy group contributes characteristic stretching vibrations in this region, with asymmetric and symmetric carbon-hydrogen stretches appearing at distinct frequencies [9].
Table 5: Infrared Vibrational Mode Assignments for (S)-2-Methoxy-butane
Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
---|---|---|---|
2950-2840 | C-H stretch (aliphatic) | Medium | [8] |
1480-1440 | CH₂ bending | Medium | [8] |
1465-1440 | CH₃ bending | Medium | [8] |
1250-1050 | C-O-C stretch | Strong | [8] |
Ether Linkage Vibrational Characteristics
The most diagnostically significant absorption in the infrared spectrum of (S)-2-methoxy-butane corresponds to the carbon-oxygen-carbon asymmetric stretching vibration of the ether linkage [10] [11]. This absorption typically appears as a strong band in the range of 1140-1070 cm⁻¹ for saturated ethers [10].
The ether carbon-oxygen-carbon symmetric stretching vibration appears at lower frequencies, typically between 890-820 cm⁻¹, although this band is generally less intense than the asymmetric stretch [10]. The relative intensities and exact positions of these bands provide information about the molecular environment and substitution patterns around the ether oxygen [12].
Methoxy Group Specific Vibrations
The methoxy functionality contributes distinct vibrational modes that can be distinguished from other alkyl ether absorptions [9]. The carbon-oxygen stretching vibration of the methoxy group typically appears in the 1100-1000 cm⁻¹ region, often overlapping with other ether stretching modes but distinguishable through careful spectral analysis [13].
The methoxy carbon-hydrogen bending vibrations contribute to the fingerprint region of the spectrum, providing additional confirmation of the methoxy substitution pattern [9]. These vibrations are particularly useful for distinguishing between different ether isomers and substitution patterns.
The chromatographic behavior of (S)-2-methoxy-butane is characterized by its interaction with various stationary phases and its retention properties under different analytical conditions. The retention parameters provide valuable information for analytical method development and compound identification.
Gas Chromatographic Retention Characteristics
The gas chromatographic retention behavior of 2-methoxybutane and related ethers has been systematically studied using various stationary phases [14] [15]. The retention index, defined relative to normal alkane standards, provides a standardized measure of retention behavior that is independent of specific instrumental conditions [16].
Table 6: Gas Chromatographic Retention Indices for Related Ether Compounds
Compound | Retention Index | Column Type | Reference |
---|---|---|---|
2-Methoxybutane | 672-678 | Non-polar | [4] |
2-Methoxybutane | 790 | Polar | [4] |
Methyl ethers | 600-800 | Various | [15] |
The retention behavior on non-polar stationary phases is primarily determined by the boiling point and molecular weight of the compound, while polar stationary phases provide additional selectivity based on the polar interactions with the ether oxygen [16]. The difference in retention indices between polar and non-polar phases provides information about the polarity and hydrogen bonding capacity of the compound.
Liquid Chromatographic Retention Behavior
In liquid chromatographic systems, the retention of (S)-2-methoxy-butane is influenced by the mobile phase composition, column chemistry, and temperature [17]. The retention factor (k') provides a measure of the compound's affinity for the stationary phase relative to the mobile phase.
The hydrophobic selectivity parameter (αCH₂) describes the retention behavior based on the hydrophobic interactions between the compound and the stationary phase [18]. For ether compounds, this parameter is influenced by the overall hydrophobicity of the molecule and the accessibility of hydrophobic regions for interaction with the stationary phase.
Retention Time Variation and Method Robustness
The retention time stability of (S)-2-methoxy-butane in chromatographic analysis is subject to various factors including mobile phase composition, temperature, and column aging [17]. Typical retention time variation for well-controlled liquid chromatographic methods ranges from ±0.02-0.05 minutes for small organic molecules [17].
Temperature effects on retention are particularly significant for volatile compounds like 2-methoxybutane, where small temperature variations can lead to measurable changes in retention behavior [17]. The temperature coefficient of retention provides information about the enthalpy of interaction between the analyte and the stationary phase.
Table 7: Factors Affecting Chromatographic Retention of (S)-2-Methoxy-butane
Parameter | Effect on Retention | Magnitude | Reference |
---|---|---|---|
Mobile phase composition | High | ±10% change affects k' significantly | [17] |
Temperature | Moderate | ~2% change per °C | [17] |
Column aging | Low | Gradual drift over time | [17] |
pH (if applicable) | Variable | Depends on ionizable groups | [17] |